5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18345955
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O3 |
|---|---|
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | ANVQCQQOAOTWGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=N2)C(=O)O |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound consists of a five-membered oxazole ring fused to a pyridine moiety. Key structural features include:
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Oxazole core: A 1,3-oxazole ring with a methyl group at position 5 and a carboxylic acid substituent at position 4.
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Pyridine substituent: A 2-pyridyl group at position 2, enabling π-π stacking and hydrogen-bonding interactions .
Table 1: Molecular Descriptors
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1700–1680 cm⁻¹ (C=O stretch) and 3100–3000 cm⁻¹ (aromatic C–H) .
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NMR: Distinct signals for pyridyl protons (δ 8.6–7.2 ppm) and oxazole methyl groups (δ 2.5 ppm) .
Synthetic Methodologies
Palladium-Catalyzed Cyclization
A two-step approach using β-hydroxy amides and Deoxo-Fluor® achieves cyclization at room temperature, yielding oxazolines, which are oxidized to oxazoles using MnO₂-packed reactors (85–98% yield) .
Triflylpyridinium-Mediated Synthesis
Carboxylic acids react with triflylpyridinium reagents to form acylpyridinium intermediates, trapping with isocyanoacetates to produce 4,5-disubstituted oxazoles (65–83% yield) .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Temperature (°C) | Key Reagent |
|---|---|---|---|
| Pd-Catalyzed | 85–98 | 25–40 | Deoxo-Fluor®, MnO₂ |
| Triflylpyridinium | 65–83 | 40 | DMAP-Tf |
Stereochemical Considerations
Stereospecific synthesis via flow chemistry ensures inversion of configuration in β-hydroxy amides, critical for producing enantiomerically pure derivatives .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (0.12 mg/mL at 25°C) due to the hydrophobic pyridyl group .
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Thermal Stability: Decomposes above 220°C, with a melting point range of 224–228°C .
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 2.8) and pyridyl nitrogen (pKa ≈ 4.9) enable pH-dependent solubility, favoring deprotonation in alkaline conditions .
Chemical Reactivity
Electrophilic Substitution
The oxazole ring undergoes nitration and sulfonation at position 5, while the pyridyl group directs electrophiles to its para position .
Functional Group Transformations
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Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 5-methyl-2-(2-pyridyl)oxazole-4-carboxylate).
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Amidation: Couples with amines via EDC/HOBt to yield bioactive amides .
Biological Activities
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 μM) and tyrosine kinases (IC₅₀ = 3.8 μM), attributed to pyridyl-oxazole chelation of metal ions .
Antimicrobial Properties
Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) .
Applications in Drug Development
Prodrug Synthesis
Used in gram-scale synthesis of 5-aminolevulinic acid (5-ALA), an FDA-approved prodrug for photodynamic therapy .
Late-Stage Functionalization
Incorporated into bioactive molecules (e.g., estrone, lipoic acid) to enhance pharmacokinetic properties .
Comparison with Structural Analogues
Table 3: Analogue Comparison
Future Directions
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